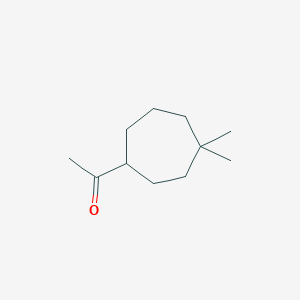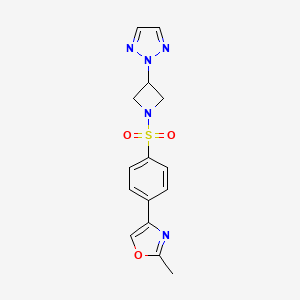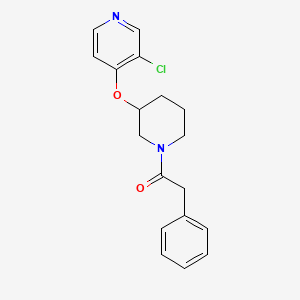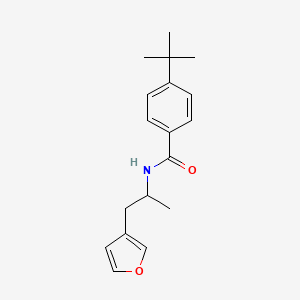
N-(4-ethoxyphenyl)-4-phenoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “N-(4-Ethoxyphenyl) Azetidin-2-ones” involves standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones .Molecular Structure Analysis
The molecular structure of a similar compound, “N-{4-[(4-Ethoxyphenyl)sulfamoyl]phenyl}acetamide”, has been reported. It has a molecular formula of C16H18N2O4S and a monoisotopic mass of 334.098724 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-{4-[(4-Ethoxyphenyl)sulfamoyl]phenyl}acetamide”, have been reported. It has a density of 1.3±0.1 g/cm3 and a molar refractivity of 87.9±0.4 cm3 .Applications De Recherche Scientifique
Environmental Impact and Ecotoxicology
Studies often focus on understanding the environmental fate, biodegradation, and ecotoxicological effects of chemical compounds, including surfactants and phenolic substances, which are widely used in industrial applications. For instance, research on nonylphenol ethoxylates (NPE) explores their breakdown products and aquatic toxicity, providing insights into the environmental behavior of similar compounds (Staples et al., 2004).
Antimicrobial and Antioxidant Properties
Phenolic compounds, including those derived from natural sources, are studied for their antimicrobial and antioxidant properties. This research contributes to the development of natural product-based food preservatives or treatments for various diseases, highlighting the potential of phenolic substances in health applications. For example, syringic acid, a phenolic compound, shows promise in biomedical and industrial fields due to its antioxidant and antimicrobial activities (Srinivasulu et al., 2018).
Advanced Materials and Chemical Synthesis
Research into novel materials and chemical synthesis methods often involves exploring the properties and applications of complex chemical compounds. This can include developing new synthetic routes, understanding reaction mechanisms, and designing materials with specific functions, such as photosensitive protecting groups for synthetic chemistry applications (Amit et al., 1974).
Environmental Remediation
Studies on the adsorption of phenolic substances and their derivatives from water using synthetic resins and low-cost natural adsorbents contribute to environmental remediation efforts. These research findings support the development of more efficient methods for removing pollutants from water, addressing environmental contamination issues (Lin & Juang, 2009).
Mécanisme D'action
- Additionally, phenacetin functions as an antipyretic by decreasing the temperature set point in the brain .
- It is metabolized in vivo, with two possible reactions:
- In a minority of cases, the acetyl group is removed from the amine, yielding carcinogenic p-phenetidine. However, this reaction is rare .
Target of Action
Mode of Action
Pharmacokinetics
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-2-24-17-10-8-16(9-11-17)21-26(22,23)20-14-12-19(13-15-20)25-18-6-4-3-5-7-18/h3-15,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYAGTWBLSEGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4-phenoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2932263.png)

![(2E)-2-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboximidamide](/img/structure/B2932265.png)
![N-[(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2932266.png)

![4-acetyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2932270.png)
![ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate](/img/structure/B2932271.png)
![2-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2932272.png)

![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}urea](/img/structure/B2932275.png)
![3-methyl-7-((2-(4-nitrophenyl)-2-oxoethyl)thio)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2932277.png)

![N-[(6Z)-6-[(dimethylamino)methylidene]-7-oxo-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-yl]-2,2,2-trifluoroacetamide](/img/structure/B2932281.png)
